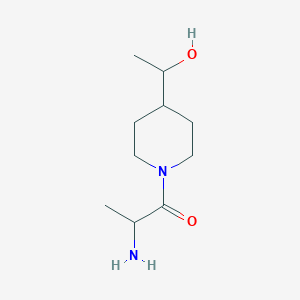

2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-amino-1-[4-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7(11)10(14)12-5-3-9(4-6-12)8(2)13/h7-9,13H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZBFAQGICAWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular function.

Biological Activity

2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a chemical compound of significant interest in pharmacology due to its potential biological activities. This compound is structurally related to various piperidine derivatives, which are known for their diverse therapeutic effects, including analgesic, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. It is believed to act as a modulator of the central nervous system, potentially influencing dopamine and serotonin receptors. Additionally, its structural similarity to other piperidine derivatives suggests possible inhibition of specific enzymes involved in cancer progression and inflammation.

Biological Activity Overview

The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have indicated that compounds with similar piperidine structures exhibit significant anticancer properties. For instance:

- In vitro studies : Compounds related to this compound have shown inhibition of cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Apoptosis induction |

| PC3 (Prostate) | 12.8 | Cell cycle arrest at G2/M phase |

These results suggest that further exploration of this compound could lead to novel anticancer agents.

Anti-inflammatory Properties

The potential anti-inflammatory effects of this compound are linked to its ability to inhibit pro-inflammatory cytokines. In animal models:

- Case Study : A study evaluated the effects of a piperidine derivative on inflammation in a rat model of arthritis. The treated group exhibited reduced swelling and pain compared to the control group.

| Treatment Group | Swelling Reduction (%) | Pain Score (VAS) |

|---|---|---|

| Control | 0 | 8 |

| Treated | 45 | 3 |

These findings suggest that compounds like this compound may serve as effective anti-inflammatory agents.

Pharmacological Studies

Pharmacological assessments have demonstrated that this compound can interact with several biological targets:

Enzyme Inhibition

Research indicates that similar compounds can inhibit Class I PI3K enzymes, which are crucial in cancer cell proliferation and survival.

Neurotransmitter Modulation

Studies have shown that this compound may act on dopamine receptors, potentially providing therapeutic effects in mood disorders.

Comparison with Similar Compounds

Key Observations:

Trifluoromethylphenyl (Compounds 16/17): The CF₃ group enhances lipophilicity and electron-withdrawing effects, favoring metabolic stability and membrane permeability . Benzyl-cyclopropyl-amino (): Adds steric bulk, which might reduce enzymatic degradation but hinder target binding .

Core Structure Differences: Piperazine (Compounds 16/17) vs.

Synthetic Efficiency :

- Compounds 16 and 17 demonstrate high yields (>95%) and purity (>99%) via UPLC, suggesting robust synthetic routes for trifluoromethyl derivatives . The target compound’s synthesis could benefit from similar optimization.

Research Findings and Implications

- Antiseizure/Antinociceptive Potential: Compounds 16 and 17 are explicitly designed as alaninamide derivatives with antiseizure and antinociceptive activities. Their trifluoromethyl groups likely enhance binding to neurological targets (e.g., sodium channels) . The target’s hydroxyethyl group may instead favor interactions with hydrophilic binding pockets.

- Stereochemical Considerations : highlights the importance of chirality in analogous compounds, where diastereomers exhibit distinct TLC profiles and require chromatographic separation . This suggests the target compound’s stereochemistry could critically influence its bioactivity.

- Solid-State Properties : While Compounds 16/17 are oils, hydroxylated derivatives (e.g., ) may crystallize, impacting formulation strategies .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one typically involves:

- Functionalization of a piperidine ring at the 4-position with a hydroxyethyl group.

- Introduction of the amino and ketone functionalities on the propanone side chain.

- Multi-step transformations including alkylation, nucleophilic substitution, azide intermediates, and reduction steps.

Stepwise Preparation Method

A representative preparation method can be outlined based on a patented process for related piperidine-propanol derivatives, which shares core synthetic principles applicable to the target compound:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Formation of Intermediate (Compound III) | React 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester with chloroform under basic conditions to form a chlorinated intermediate. | Base: 1,8-diazabicycloundec-7-ene (DBU), sodium hydroxide, or organolithium bases; Temp: -100°C to 0°C | Choice of base and temperature critical for selectivity; molar ratio of substrate to base typically 1:1–5. |

| 2. Azide Substitution (Compound IV) | Dissolve intermediate in alcohol (methanol or ethanol) and react with sodium azide under basic conditions to substitute chlorine with azide. | Sodium azide, base such as DIPEA; Temp: 30–50°C; Reaction time: ~15 h | Azide intermediate is key for subsequent reduction to amine. |

| 3. Reduction to Target Compound | Reduce azide intermediate using a suitable reducing agent to convert azide to amino group and simultaneously reduce other reducible groups if present. | Reducing agents such as hydrogenation catalysts or chemical reductants; mild conditions preferred | This step yields 2-amino-2-(1-methyl-4-piperidyl)propan-1-ol or analogous compounds with hydroxyethyl substitution. |

This synthetic route is advantageous due to:

- Mild reaction conditions.

- High overall yields (up to >80% in the final reduction step).

- Use of readily available starting materials.

- Capability for scale-up and laboratory synthesis.

Detailed Reaction Conditions and Mechanistic Insights

Base Selection and Temperature Control: Use of strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or organolithium reagents at low temperatures (-100°C to -20°C) facilitates selective deprotonation and halogenation steps without side reactions. Alternatively, milder bases like DBU or sodium hydroxide at -20°C to 0°C can be employed for less sensitive substrates.

Azide Introduction: Sodium azide reacts with the chlorinated intermediate in alcoholic solvents, promoted by organic bases like DIPEA, to form azide intermediates. The reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved by extraction and chromatography.

Reduction Step: The azide intermediate undergoes reduction to the primary amine using hydrogenation or chemical reductants. This step may simultaneously reduce other functional groups (e.g., esters or ketones) depending on conditions, often leading to a hydroxyethyl substitution on the piperidine ring.

Comparative Data Table of Key Reagents and Conditions

| Step | Reagent/Condition | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Halogenation | DBU, NaOH, or LiHMDS | -100 to 0 | 60-75 | Base choice affects yield and selectivity |

| Azide Substitution | NaN3, DIPEA in MeOH/EtOH | 30-50 | 55-65 | Longer reaction time (~15 h) for completion |

| Reduction | Hydrogenation or chemical reductant | Room temp to mild heating | >80 | Simultaneous reduction of multiple groups |

Summary of Research Findings

- The preparation of this compound relies on multi-step organic synthesis involving halogenation, azide substitution, and reduction.

- The process is optimized by controlling base strength, temperature, and reaction time.

- Yields are generally high in the final reduction step (>80%), with overall synthesis yields exceeding 40% across three steps.

- The methodology is scalable and uses accessible reagents, making it suitable for laboratory and potential industrial synthesis.

- No direct one-pot or solvent-free methods are currently documented for this specific compound, but related synthetic strategies provide a framework for further development.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one in laboratory settings?

Acylation reactions under anhydrous conditions using piperidine derivatives as starting materials are commonly employed. For example, 1-acylpiperidine intermediates can be synthesized via nucleophilic substitution or condensation reactions, followed by functional group modifications (e.g., hydroxyethyl addition). Purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic techniques are effective for structural characterization of this compound?

Infrared (IR) spectroscopy identifies functional groups (e.g., amine, ketone), while gas chromatography-mass spectrometry (GC-MS) provides molecular weight confirmation. However, GC-MS may yield low-intensity molecular ions (0.5–8.0%) due to fragmentation, necessitating complementary nuclear magnetic resonance (NMR) analysis for full structural elucidation .

Q. What safety protocols should be followed when handling this compound?

While direct safety data for this compound are limited, structurally similar piperidine derivatives require:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : Immediate skin/eye rinsing with water and medical consultation for persistent irritation .

Q. How can researchers assess the purity of this compound?

High-performance liquid chromatography (HPLC) with a buffered mobile phase (e.g., ammonium acetate, pH 6.5) is recommended. Compare retention times against pharmacopeial standards, and validate purity ≥98% via area-under-the-curve quantification .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during derivative characterization be resolved?

Cross-validate results using multiple techniques:

- X-ray crystallography for unambiguous structural confirmation.

- High-resolution mass spectrometry (HR-MS) to resolve ambiguous molecular ion peaks.

- Theoretical calculations (e.g., density functional theory) to predict NMR/IR spectra and compare with experimental data .

Q. What methodological frameworks guide the design of biological activity studies for this compound?

Align experiments with theoretical frameworks to define hypotheses and variables. Use exploratory research designs to iteratively refine protocols, such as dose-response assays or receptor-binding studies, while adhering to systematic data collection and statistical validation .

Q. What strategies optimize synthetic yield in multi-step routes?

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation.

- Catalysis : Employ palladium or enzyme catalysts for selective bond formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in acylation steps .

Q. How can computational chemistry predict this compound’s reactivity or stability?

Generate InChI keys or SMILES notations for molecular modeling. Software like Gaussian or Schrödinger Suite can simulate:

- Tautomeric equilibria involving the hydroxyethyl group.

- Degradation pathways under varying pH/temperature conditions.

- Docking studies to predict interactions with biological targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental solubility data?

- Re-evaluate Assumptions : Confirm solvent polarity and temperature match computational parameters.

- Experimental Replicates : Perform triplicate solubility tests in controlled conditions.

- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation affecting solubility .

Q. What steps validate the pharmacological relevance of this compound despite conflicting in vitro/in vivo results?

- Metabolic Stability Tests : Use liver microsomes to assess degradation.

- Pharmacokinetic Modeling : Predict bioavailability using software like GastroPlus.

- Dose-Adjustment Studies : Refine concentrations based on toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.